6-(Bromomethyl)-4-chloroquinazoline
Overview
Description
6-(Bromomethyl)-4-chloroquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolines are bicyclic compounds containing nitrogen atoms, and their derivatives have been extensively studied for their potential therapeutic properties . The presence of bromomethyl and chloro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chloroquinazoline typically involves the bromomethylation of 4-chloroquinazoline. One common method includes the reaction of 4-chloroquinazoline with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-chloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
6-(Bromomethyl)-4-chloroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. Additionally, the chloro group can enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-4-chloroquinazoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Bromomethyl)-4-fluoroquinazoline: Contains a fluoro group instead of a chloro group.
6-(Bromomethyl)-4-methylquinazoline: Contains a methyl group instead of a chloro group.
Uniqueness
6-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity and biological activity. The bromomethyl group is highly reactive, making it suitable for further functionalization, while the chloro group enhances the compound’s stability and binding properties .
Properties
IUPAC Name |
6-(bromomethyl)-4-chloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFVMHHNPEPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620486 | |
Record name | 6-(Bromomethyl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-68-1 | |
Record name | 6-(Bromomethyl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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